molecular formula C12H13NO3 B2691189 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one CAS No. 76325-70-7

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one

Cat. No.: B2691189
CAS No.: 76325-70-7
M. Wt: 219.24
InChI Key: USCSGOWYAJZZTP-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxopropyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-3-4-10-9(5-7)12(16,6-8(2)14)11(15)13-10/h3-5,16H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCSGOWYAJZZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Methylisatin 45 (10 mmol, Lancaster, order no. 8009) was dissolved in acetone 46 (50 ml), K2CO3 (138 mg, 1 mmol) was added, and the mixture was stirred at room temperature for 24 hours. The course of the reaction was monitored by TLC (eluent: ethyl acetate). The reaction solution was worked up by concentrating to 40 ml in vacuo, during which the product started to precipitate. To complete the precipitation the solution was cooled to approx. 10° C. in a refrigerator overnight. The product which precipitated was filtered out with suction and dried in vacuo. It was possible to isolate further reaction product by removing the acetone completely and dissolving the residue which remained in ethyl acetate. The solid formed during subsequent precipitation with hexane was filtered out with suction and dried in vacuo.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
138 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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